N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide
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Description
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . Auxin receptors play a crucial role in plant growth and development, particularly in root growth .
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1 . It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in plants like Arabidopsis thaliana and Oryza sativa . The compound’s interaction with TIR1 significantly enhances auxin response reporter’s transcriptional activity .
Biochemical Pathways
The compound’s action on the auxin receptor TIR1 affects the auxin signaling pathway . This pathway is crucial for plant growth and development. The compound induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .
Result of Action
The compound’s action results in enhanced root growth in plants . By acting as an agonist to the auxin receptor TIR1, it promotes root-related signaling responses . This leads to an increase in root growth, which can be beneficial for plants, especially in nutrient-poor environments .
Biochemical Analysis
Biochemical Properties
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-cyanobenzamide plays a role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules . The compound’s frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), account for its ability to donate and accept electrons . This property is crucial for its interactions with various biomolecules .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . For instance, some compounds with similar structures have shown potent growth inhibition properties against human cancer cell lines . This compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. The compound’s ability to donate and accept electrons, as indicated by its HOMO and LUMO energies, contributes to its binding interactions with biomolecules . This can lead to enzyme inhibition or activation and changes in gene expression .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c19-10-12-2-1-3-14(8-12)18(22)20-7-6-15(21)13-4-5-16-17(9-13)24-11-23-16/h1-5,8-9,15,21H,6-7,11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDTXRROKHRIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CC(=C3)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.